molecular formula C10H11N B13113882 4-Ethynyl-3-isopropylpyridine

4-Ethynyl-3-isopropylpyridine

Cat. No.: B13113882
M. Wt: 145.20 g/mol
InChI Key: HLJXJWULKCZMHS-UHFFFAOYSA-N
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Description

4-Ethynyl-3-isopropylpyridine is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 4-position and an isopropyl (-CH(CH₃)₂) substituent at the 3-position. This compound combines the aromatic pyridine ring with substituents that confer distinct electronic and steric properties. The ethynyl group is electron-withdrawing due to its sp-hybridized carbon, while the isopropyl group is electron-donating via inductive effects, creating a unique electronic profile. Potential applications include medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., ligands in catalysis) .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-ethynyl-3-propan-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-4-9-5-6-11-7-10(9)8(2)3/h1,5-8H,2-3H3

InChI Key

HLJXJWULKCZMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-isopropylpyridine typically involves the alkylation of pyridine derivatives. One common method is the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of 4-Ethynyl-3-isopropylpyridine may involve large-scale catalytic alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3-isopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

    Substitution: Various substituted pyridine derivatives depending on the reactants used.

Scientific Research Applications

4-Ethynyl-3-isopropylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into hydrophobic pockets of target proteins, influencing their function .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-Ethynyl-3-isopropylpyridine with structurally related pyridine compounds:

Compound Name Substituents Molecular Weight (g/mol) Log Kow Water Solubility (g/L) Key Properties
4-Ethynyl-3-isopropylpyridine 4-ethynyl, 3-isopropyl ~147.2 (estimated) ~2.5* ~50* High reactivity (ethynyl), steric bulk
3-Acetylpyridine 3-acetyl (-COCH₃) 135.14 0.41 1000 Polar, keto-enol tautomerism
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine 4-chloro, 3-TMS-ethynyl 239.78 ~3.8* <1* Hydrophobic (TMS group), stable ethynyl
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 4-chloro, 3-acrylate ester 225.65 ~2.1* ~10* Conjugated double bond, ester hydrolysis

*Estimated based on substituent contributions.

Key Observations :

  • Electronic Effects : The ethynyl group in 4-Ethynyl-3-isopropylpyridine increases electrophilicity at the pyridine ring compared to 3-Acetylpyridine’s electron-withdrawing acetyl group. This enhances reactivity in nucleophilic aromatic substitution .
  • Solubility : The unprotected ethynyl group in the target compound improves water solubility (~50 g/L) relative to the trimethylsilyl (TMS)-protected analog (<1 g/L), which is highly hydrophobic .

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